molecular formula C16H12Br4N2O4 B11556056 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11556056
M. Wt: 615.9 g/mol
InChI Key: ODRUBVRFNUEBEP-AERZKKPOSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of brominated phenyl groups and a hydrazide linkage, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursor chemicals. The process generally includes:

    Formation of the bromo-methoxyphenoxy intermediate: This step involves the bromination of 4-methoxyphenol followed by etherification to introduce the phenoxy group.

    Synthesis of the tribromo-hydroxyphenyl intermediate: This involves the bromination of 3-hydroxyphenyl to introduce the tribromo groups.

    Condensation reaction: The final step involves the condensation of the two intermediates with acetohydrazide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted by other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of de-brominated or partially reduced products.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl groups and hydrazide linkage allow it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of multiple brominated phenyl groups and a hydrazide linkage

Properties

Molecular Formula

C16H12Br4N2O4

Molecular Weight

615.9 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12Br4N2O4/c1-25-8-2-3-13(11(18)4-8)26-7-14(23)22-21-6-9-10(17)5-12(19)16(24)15(9)20/h2-6,24H,7H2,1H3,(H,22,23)/b21-6+

InChI Key

ODRUBVRFNUEBEP-AERZKKPOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=C(C=C2Br)Br)O)Br)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br)Br

Origin of Product

United States

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